Furan, 2-(3-penten-1-ynyl)- (9CI)
Description
Furan, 2-(3-penten-1-ynyl)- (9CI) (CAS: 197708-56-8) is a furan derivative with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol . Its structure consists of a furan ring substituted at the 2-position with a 3-penten-1-ynyl group, featuring an unsaturated alkyne chain. The compound’s InChIKey and SMILES notation (InChI: 1S/C9H8O/c1-2-3-4-6-9-7-5-8-10-9/h2-3,5,7-8H,1H3) highlight its conjugated system, which may influence reactivity and stability .
Properties
CAS No. |
197708-56-8 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.162 |
IUPAC Name |
2-pent-3-en-1-ynylfuran |
InChI |
InChI=1S/C9H8O/c1-2-3-4-6-9-7-5-8-10-9/h2-3,5,7-8H,1H3 |
InChI Key |
JHCGDNWIUZRIQT-UHFFFAOYSA-N |
SMILES |
CC=CC#CC1=CC=CO1 |
Synonyms |
Furan, 2-(3-penten-1-ynyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Furan derivatives exhibit diverse chemical behaviors depending on substituents. Below is a systematic comparison of Furan, 2-(3-penten-1-ynyl)- (9CI) with structurally or functionally related compounds:
Structural Analogues
Stability and Degradation
- Thermal Stability : Furan derivatives like 2-MF and 3-MF form at temperatures ≥110°C, with rates doubling in lipid-rich matrices (e.g., olive oil) due to lipid oxidation . The alkyne-substituted furan may exhibit lower thermal stability due to triple-bond reactivity.
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